(((4-(3-(Trifluorométhyl)phénoxy)phényl)amino)méthylène)méthane-1,1-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

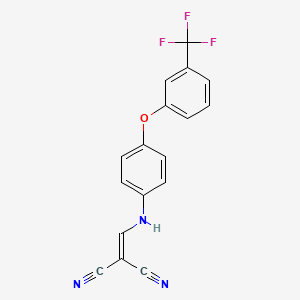

(((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic compound featuring a trifluoromethyl group attached to a phenoxyphenyl moiety, connected via an aminomethylene linker to a methane-1,1-dicarbonitrile unit

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology and Medicine: Due to its trifluoromethyl and nitrile functionalities, the compound shows potential as a pharmacophore in medicinal chemistry, targeting enzyme active sites or protein binding pockets for therapeutic purposes.

Industry: The compound can be utilized in the development of advanced materials, such as polymers or coatings, providing properties like chemical resistance and thermal stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves:

Nucleophilic aromatic substitution (S_NAr): : Starting from 3-(Trifluoromethyl)phenol and 4-chloroaniline, where 4-chloroaniline undergoes S_NAr with 3-(Trifluoromethyl)phenol to form 4-(3-(Trifluoromethyl)phenoxy)phenylamine.

Formylation: : The amino group of 4-(3-(Trifluoromethyl)phenoxy)phenylamine is then formylated using formaldehyde or formic acid derivatives to introduce the aminomethylene linkage.

Nitrile Formation: : Finally, the compound undergoes a reaction with dicyanomethane to form the methylene methane-1,1-dicarbonitrile group, completing the structure.

Industrial Production Methods: While specific industrial methods for large-scale production of (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile are proprietary, they likely optimize yield and purity through continuous-flow processes, improved catalyst systems, and efficient separation techniques such as chromatography or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: The compound can undergo various types of chemical reactions due to its functional groups:

Oxidation: : The phenoxy and phenyl groups can be targets for oxidation reactions.

Reduction: : Reduction can occur at the nitrile groups to form amines.

Substitution: : Electrophilic aromatic substitution (EAS) can occur on the phenyl rings.

Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

Reducing Agents: : Lithium aluminium hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst.

Substitution Reagents: : Halogen sources (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).

Oxidation: : Phenoxyphenyl derivatives with ketone or carboxylic acid functionalities.

Reduction: : Aminomethylene derivatives where nitrile groups are reduced to primary amines.

Substitution: : Halogenated or nitrated aromatic derivatives.

Mécanisme D'action

Molecular Targets and Pathways: In medicinal applications, (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile might interact with various biomolecules:

Enzyme Inhibition: : Binding to active sites of enzymes, altering their activity.

Receptor Modulation: : Interaction with cellular receptors, affecting signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds:

4-(3-(Trifluoromethyl)phenoxy)phenylamine

Methane-1,1-dicarbonitrile

Trifluoromethylbenzene derivatives

Uniqueness: This compound's combination of trifluoromethyl, phenoxyphenyl, aminomethylene, and dicarbonitrile groups provides a unique reactivity profile, setting it apart from other similar compounds

Activité Biologique

The compound (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile , with the CAS number 1023882-71-4 , is a synthetic organic molecule characterized by its unique structural features, including a trifluoromethyl group and a dicarbonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Molecular Structure

- Molecular Formula : C17H10F3N3O

- Molar Mass : 329.28 g/mol

- Structural Features :

- Trifluoromethyl group

- Phenoxy and phenyl linkages

- Aminomethylene connection to a dicarbonitrile unit

Risk and Safety Information

The compound is classified with several risk codes indicating it is harmful by inhalation, skin contact, and ingestion. It can irritate the eyes, respiratory system, and skin, necessitating appropriate safety measures during handling (R20/21/22; R36/37/38) .

Enzyme Inhibition

The compound may also interact with specific enzymes or receptors, modulating their activity:

- Enzyme Targets : Similar compounds have been noted for their ability to bind to active sites on enzymes, potentially inhibiting pathways critical for cancer cell survival .

Comparative Activity

A comparative analysis of similar compounds indicates that the presence of electron-withdrawing groups like trifluoromethyl at strategic positions enhances biological potency. This highlights the importance of structural modifications in developing effective anticancer agents .

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| Compound A | 0.48 | MCF-7 | Cytotoxicity |

| Compound B | 0.78 | HCT-116 | Cytotoxicity |

| Doxorubicin | 1.93 | MCF-7 | Reference Compound |

Case Studies

While direct case studies on (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile are scarce, analogous research on related derivatives has provided insights into their therapeutic potential:

Propriétés

IUPAC Name |

2-[[4-[3-(trifluoromethyl)phenoxy]anilino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3O/c18-17(19,20)13-2-1-3-16(8-13)24-15-6-4-14(5-7-15)23-11-12(9-21)10-22/h1-8,11,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBVPGSODHYCFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC=C(C#N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.